molecular formula C17H16Br2OS2 B11683094 2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

2,4-Dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

Cat. No.: B11683094
M. Wt: 460.3 g/mol
InChI Key: CUPPDGXDDGSZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIBROMO-6-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)PHENOL is a complex organic compound characterized by the presence of bromine atoms and a benzodithiepin moiety

Preparation Methods

The synthesis of 2,4-DIBROMO-6-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)PHENOL typically involves multi-step organic reactions. The synthetic route may include the bromination of a precursor phenol compound followed by the introduction of the benzodithiepin moiety through cyclization reactions. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential in treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other brominated phenols and benzodithiepin derivatives. Compared to these, 2,4-DIBROMO-6-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)PHENOL is unique due to its specific substitution pattern and the presence of both bromine atoms and the benzodithiepin moiety. This uniqueness may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16Br2OS2

Molecular Weight

460.3 g/mol

IUPAC Name

2,4-dibromo-6-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)phenol

InChI

InChI=1S/C17H16Br2OS2/c1-9-3-11-7-21-17(22-8-12(11)4-10(9)2)14-5-13(18)6-15(19)16(14)20/h3-6,17,20H,7-8H2,1-2H3

InChI Key

CUPPDGXDDGSZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CSC(SC2)C3=C(C(=CC(=C3)Br)Br)O)C=C1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.